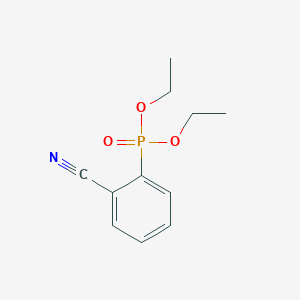![molecular formula C11H6BrNO2 B13688074 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 6th position of the naphtho[2,3-d]isoxazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one typically involves the bromination of naphtho[2,3-d]isoxazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often involve the use of potassium tert-butylate in N,N-dimethyl-formamide (DMF) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Potassium tert-butylate: Used in the initial bromination step.
Thiourea: Utilized in the condensation reactions.
DMF (N,N-dimethyl-formamide): A common solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphtho[2,3-d]isoxazole derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as sphingomyelin synthase 2 (SMS2) and monoamine oxidase-B (MAO-B). These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromobenzo[d]isoxazol-3-amine: A structurally related compound with similar chemical properties.
3-Amino-6-bromobenzo[d]isoxazole: Another related compound with potential biological activity.
Uniqueness
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the naphtho[2,3-d]isoxazole ring system
Propiedades
Fórmula molecular |
C11H6BrNO2 |
|---|---|
Peso molecular |
264.07 g/mol |
Nombre IUPAC |
6-bromobenzo[f][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H6BrNO2/c12-8-2-1-6-5-10-9(4-7(6)3-8)11(14)13-15-10/h1-5H,(H,13,14) |
Clave InChI |
HRBZIEHMGXFSSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC3=C(C=C21)ONC3=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)

![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)



![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)

![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
